Sigmoidin A

Vue d'ensemble

Description

La sigmoidine A est un dérivé de la flavanone prénylée de l'ériodictyol, un flavonoïde naturel. Elle est isolée de la plante Erythrina sigmoidea et présente des activités antioxydantes, antimicrobiennes et anti-inflammatoires modérées . Ce composé a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans les domaines de la médecine et de la pharmacologie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sigmoidine A peut être synthétisée par diverses réactions chimiques impliquant la prénylation de l'ériodictyol. La voie de synthèse implique généralement l'utilisation de bromure de prényle comme réactif dans des conditions basiques pour introduire les groupes prényles à des positions spécifiques sur la molécule d'ériodictyol .

Méthodes de production industrielle

La production industrielle de la sigmoidine A implique l'extraction du composé à partir de l'écorce d'Erythrina sigmoidea. Le processus d'extraction comprend l'utilisation de solvants organiques tels que le méthanol, suivi d'étapes de purification comme la chromatographie sur colonne pour isoler le composé pur .

Analyse Des Réactions Chimiques

Types de réactions

La sigmoidine A subit diverses réactions chimiques, notamment :

Oxydation : En présence d'agents oxydants, la sigmoidine A peut être convertie en ses dérivés quinones correspondants.

Réduction : Les réactions de réduction peuvent convertir la sigmoidine A en ses dérivés dihydro.

Substitution : L'halogénation et d'autres réactions de substitution peuvent introduire différents groupes fonctionnels sur le noyau de flavanone.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la sigmoidine A, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

Chimie : Elle est utilisée comme composé modèle pour étudier les effets de la prénylation sur l'activité des flavonoïdes.

Biologie : La sigmoidine A présente des propriétés antioxydantes et antimicrobiennes significatives, ce qui en fait un candidat pour les études biologiques.

Médecine : La recherche a montré que la sigmoidine A a des effets anti-inflammatoires et cytotoxiques, en particulier contre les cellules cancéreuses. .

Mécanisme d'action

Le mécanisme d'action de la sigmoidine A implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : La sigmoidine A agit comme un piégeur de radicaux, neutralisant les espèces réactives de l'oxygène et empêchant les dommages oxydatifs.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation.

Activité cytotoxique : La sigmoidine A induit l'apoptose dans les cellules cancéreuses par un mécanisme pro-oxydant, impliquant l'épuisement des niveaux intracellulaires de glutathion et la génération d'espèces réactives de l'oxygène.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Research has demonstrated that Sigmoidin A exhibits significant anti-inflammatory effects. A study published in 2004 investigated its ability to inhibit the metabolism of arachidonic acid, a key player in inflammatory processes. This compound was shown to selectively inhibit 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are mediators of inflammation. The compound did not affect cyclooxygenase-1 activity, indicating a targeted mechanism of action .

Case Study: Mouse Models

In experimental models using mouse ears and paws, this compound significantly reduced edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA) and phospholipase A2. The compound demonstrated an impressive inhibition rate of 89% in the TPA model, highlighting its potential as an anti-inflammatory agent .

Antioxidant Activity

This compound has also been identified as a potent antioxidant. In studies measuring its ability to scavenge free radicals, specifically the DPPH radical, it exhibited strong radical-scavenging activity. This property suggests that this compound could play a role in protecting cells from oxidative stress, which is implicated in various chronic diseases .

Pharmacological Implications

The pharmacological implications of this compound extend beyond its anti-inflammatory and antioxidant properties. The selective inhibition of 5-lipoxygenase positions it as a candidate for developing new anti-inflammatory drugs that minimize side effects associated with non-selective inhibitors .

Potential Applications

- Chronic Inflammatory Diseases : Given its mechanism of action, this compound may be beneficial in treating conditions characterized by chronic inflammation such as arthritis and asthma.

- Oxidative Stress-Related Disorders : Its antioxidant properties suggest potential applications in diseases where oxidative stress is a contributing factor, including neurodegenerative diseases and cardiovascular disorders.

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of sigmoidin A involves its interaction with various molecular targets and pathways:

Antioxidant Activity: This compound acts as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Cytotoxic Activity: This compound induces apoptosis in cancer cells through a prooxidative mechanism, involving the depletion of intracellular glutathione levels and the generation of reactive oxygen species.

Comparaison Avec Des Composés Similaires

La sigmoidine A est structurellement similaire à d'autres flavonoïdes prénylés tels que l'ériodictyol et la sigmoidine B. Elle présente des propriétés uniques qui la distinguent de ces composés :

Conclusion

La sigmoidine A est un composé polyvalent présentant un potentiel significatif dans diverses applications scientifiques et industrielles. Sa structure chimique unique et ses activités biologiques en font un sujet précieux pour des recherches et des développements futurs.

Activité Biologique

Sigmoidin A is a prenylated flavanone derived from Erythrina sigmoidea, known for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the detailed biological activities of this compound, supported by research findings, case studies, and comparative data.

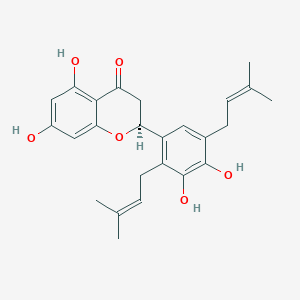

Chemical Structure and Properties

This compound (SGN) is characterized by its prenylated structure, which enhances its biological efficacy compared to non-prenylated flavonoids. It is a derivative of eriodictyol, featuring a unique arrangement that contributes to its pharmacological properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it acts as a potent scavenger of free radicals, particularly the DPPH radical. The compound's antioxidant capacity is crucial in mitigating oxidative stress-related damage in cells.

- DPPH Radical Scavenging Activity : this compound has been shown to effectively reduce DPPH radicals with an IC50 value of approximately 31 μM, indicating strong free radical scavenging ability .

Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been documented through various experimental models. It selectively inhibits 5-lipoxygenase (5-LOX), which plays a pivotal role in the inflammatory response by catalyzing the production of leukotrienes.

- Inhibition of Arachidonic Acid Metabolism : In studies involving mouse models, this compound demonstrated significant inhibition of arachidonic acid metabolism, thus reducing inflammation. In a TPA-induced ear edema model, it decreased edema formation by 89% .

Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

- Comparative Antimicrobial Activity : In vitro studies have shown that this compound exhibits moderate antimicrobial activity comparable to other flavonoids. It has been tested against several bacterial strains with promising results .

Cytotoxicity and Prooxidative Mechanism

While this compound has beneficial antioxidant properties, it also exhibits cytotoxic effects on cancer cells through a prooxidative mechanism. This duality presents both therapeutic potential and caution in its application.

- Cytotoxic Effects on Cancer Cells : Research indicates that SGN induces DNA damage in cancer cells via a Cu(II)-dependent mechanism, leading to increased cytotoxicity at higher concentrations (7.4-236 µM). The presence of reactive oxygen species (ROS) scavengers significantly attenuates this cytotoxic effect .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound's biological activities in clinical settings:

- Inflammation Models : In animal models for inflammation, this compound's ability to reduce edema and inflammatory markers suggests potential therapeutic applications in treating inflammatory diseases.

- Cancer Research : The compound's prooxidative effects are being investigated for their potential in cancer therapy, particularly as an adjunct treatment that could enhance the efficacy of existing chemotherapeutics.

Summary of Biological Activities

Propriétés

Numéro CAS |

87746-48-3 |

|---|---|

Formule moléculaire |

C25H28O6 |

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |

Clé InChI |

BVHLNRAYBCPKOY-NRFANRHFSA-N |

SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

SMILES isomérique |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

SMILES canonique |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Key on ui other cas no. |

87746-48-3 |

Synonymes |

5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.